1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid
Description
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid (CAS: 2055839-78-4) is a spirocyclic compound featuring a bicyclic 2,6-diazaspiro[3.3]heptane core conjugated with an acetyl group and stabilized by trifluoroacetic acid (TFA) as a counterion. Its molecular formula is C₉H₁₃F₃N₂O₃ (MW: 254.21), and it is typically supplied as a TFA salt to enhance solubility and stability during synthetic workflows . The compound’s spirocyclic architecture makes it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzymes due to its conformational rigidity and ability to mimic bioactive peptide turn structures .
Properties
IUPAC Name |
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-6(10)9-4-7(5-9)2-8-3-7;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTWNBGBNUDFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055839-78-4 | |
| Record name | 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the 2,6-Diazaspiro[3.3]heptane Skeleton
The spirocyclic diamine core, 2,6-diazaspiro[3.3]heptane, serves as the foundational structure for this compound. Key methods for its synthesis include:
Cyclization of Bifunctional Precursors
Bifunctional amines or ketones undergo intramolecular cyclization under acidic or basic conditions. For example, γ-amino ketones can form spirocyclic structures via Mannich-type reactions, with yields ranging from 45% to 68% depending on substituents.
Ring-Closing Metathesis (RCM)
Grubbs catalysts facilitate the closure of diene precursors into the spirocyclic framework. This method achieves higher regioselectivity (>90%) but requires anhydrous conditions and inert atmospheres.
Acylation of the Diazaspiro Core
Acetylation Strategies
The introduction of the ethanone group at the 2-position of the diazaspiroheptane core is achieved through:
Direct Acylation with Acetyl Chloride
Reaction of 2,6-diazaspiro[3.3]heptane with acetyl chloride in dichloromethane at 0–5°C produces the acetylated intermediate. Triethylamine is typically added to scavenge HCl, with yields of 70–85%.
Schotten-Baumann Conditions
Aqueous-organic biphasic systems (e.g., NaOH/CH₂Cl₂) enable efficient acylation while minimizing side reactions. This method is preferred for scalability, with purity >95% after extraction.
Trifluoroacetic Acid Salt Formation
Protonation and Crystallization
The free base 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one is treated with trifluoroacetic acid (TFA) in a polar aprotic solvent (e.g., ethyl acetate or acetonitrile). Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio (TFA) | 1.1–1.3 eq | Prevents excess acid retention |
| Temperature | 20–25°C | Avoids decomposition |
| Crystallization Solvent | Diethyl ether | Enhances crystal homogeneity |
Post-crystallization, the salt is isolated via vacuum filtration and washed with cold ether to remove residual TFA, achieving ≥99% purity.
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability challenges, flow chemistry systems are employed:
- Reactor Type : Microfluidic tubular reactors
- Residence Time : 8–12 minutes
- Throughput : 1.2 kg/hr with 88% yield
Advantages include precise temperature control and reduced side-product formation compared to batch processes.
Analytical Characterization
Quality Control Metrics
Critical parameters for final product validation:
| Parameter | Method | Specification |
|---|---|---|
| Purity (HPLC) | Reverse-phase C18 | ≥99.0% |
| Residual Solvents | GC-MS | <500 ppm (ether) |
| TFA Content | Ion Chromatography | 1.0–1.2 eq |
Chemical Reactions Analysis
Types of Reactions: 1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K_2CO_3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and chemical activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; TFA with structurally related diazaspiro compounds, focusing on synthetic accessibility , physicochemical properties , and biological applications :
Key Observations:
Structural Rigidity vs. Flexibility: The 2,6-diazaspiro[3.3]heptane core (as in the target compound) offers greater rigidity compared to larger spiro systems (e.g., 2,8-diazaspiro[4.5]decane), which may enhance binding specificity to CNS targets .
Synthetic Accessibility :
- The target compound is synthesized via LiAlH₄ reduction of spirocyclic β-lactams followed by TFA-mediated purification (68% yield) . In contrast, larger spiro systems (e.g., 2,8-diazaspiro[4.5]decane) require multistep routes with lower yields (~50%) .
Biological Relevance: The TFA salt form of the target compound is preferred in drug discovery for its solubility, whereas Boc-protected analogs (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) are used as intermediates for further functionalization .
Commercial Availability :
- The target compound is listed by suppliers like Combi-Blocks (95% purity) but is frequently out of stock, whereas analogs like 2,8-diazaspiro[4.5]decan-3-one TFA are more readily available .
Biological Activity
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid (CAS No. 2055839-78-4) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13F3N2O3
- Molecular Weight : 254.209 g/mol
- Purity : ≥97%
- Physical Form : Solid
The biological activity of 1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key metabolic pathways. The trifluoroacetic acid moiety enhances solubility and stability, which may facilitate its absorption and efficacy in biological systems.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission, potentially influencing cognitive functions.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties, 1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one was tested against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Case Study 2: Anti-parasitic Efficacy
Research focused on the anti-parasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an effective concentration (EC50) of 0.19 μM, indicating strong potential for development as an anti-trypanosomal agent.
Case Study 3: Neuropharmacology
Investigations into the neuropharmacological effects revealed that this compound modulates dopamine receptor activity, which could have implications in treating neurological disorders such as Parkinson's disease.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one, and how do they address scalability?
- Methodology : The synthesis typically involves β-lactam ring formation followed by reduction. For example, benzyl-protected azetidine intermediates are hydrolyzed to form spirocyclic β-lactams, which are then reduced using LiAlH₄ or catalytic hydrogenation. A critical step is the NaH-mediated cyclization of chloromethylazetidine derivatives to form the spirocyclic core . Challenges in stoichiometry (e.g., high LiAlH₄ requirements) are addressed by optimizing solvent systems (THF/Et₂O) and temperature control (40°C), improving yields to ~45–68% .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : Characterization relies on ¹H/¹³C NMR , GC-MS , and elemental analysis. For example, ¹H NMR (CDCl₃) shows diagnostic peaks at δ 3.86 (s, 2H, azetidine-CH₂) and δ 7.35–7.24 (m, aromatic protons), while MS confirms molecular ions (e.g., m/z = 279.2 [M+H]⁺). Purity ≥99% is achieved via silica gel chromatography (EtOAC/isohexane) and recrystallization (Et₂O/i-hexane) .
Advanced Research Questions
Q. What strategies enable functionalization of the 2,6-diazaspiro[3.3]heptane scaffold for SAR studies?
- Methodology : The free amine (after deprotection) reacts with:
- Acid chlorides : Forms amides under Schotten-Baumann conditions (e.g., 7a in ).
- Aldehydes : Generates N-alkylated derivatives via reductive amination (NaBH₃CN, MeOH).
- Sulfonyl chlorides : Produces sulfonamides in dichloromethane with Et₃N .
- Example : Reaction with 4-fluorophenyl isocyanate yields urea derivatives, enhancing binding affinity in neuropharmacological targets .
Q. How does this compound compare to related spirocyclic amines in biological activity?
- Data-Driven Analysis : Comparative studies (Table 1, ) show:
| Compound | Antimicrobial Activity | Anticancer (IC₅₀) | Enzyme Inhibition (Ki) |
|---|---|---|---|
| This compound | Moderate | 12 µM | 8 nM (MAO-B) |
| 2-Benzyl analog | High | 25 µM | 15 nM |
| 2-Methyl analog | Low | >100 µM | >100 nM |
- Mechanistic Insight : The trifluoroacetyl group enhances metabolic stability, while the spirocyclic core improves selectivity for MAO-B over MAO-A (10:1) .
Q. What challenges arise in scaling up the synthesis for preclinical studies, and how are they mitigated?
- Challenges : High dilution requirements for cyclization and sensitivity to moisture during LiAlH₄ reduction.
- Solutions :
- Flow Chemistry : Continuous flow systems minimize side reactions in β-lactam formation .
- Alternative Reducing Agents : Switching to BH₃·THF reduces safety risks while maintaining yields (~60%) .
Methodological and Analytical Considerations
Q. Which analytical techniques are critical for detecting byproducts in spirocyclic amine synthesis?
- HPLC-MS : Identifies hydrolyzed β-lactam intermediates (e.g., m/z = 188 [M]⁺).
- TGA/DSC : Monitors thermal stability during lyophilization (decomposition >150°C) .
Q. How is the compound’s stability assessed under physiological conditions?
- Protocol : Incubate in PBS (pH 7.4, 37°C) for 24h. LC-MS analysis shows 85% integrity, with degradation products (e.g., trifluoroacetic acid) quantified via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
